2,2'-((3-Methoxyphenyl)azanediyl)diethanol
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Overview
Description
2,2’-((3-Methoxyphenyl)azanediyl)diethanol is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((3-Methoxyphenyl)azanediyl)diethanol typically involves the reaction of 3-methoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 2,2’-((3-Methoxyphenyl)azanediyl)diethanol involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound .
Types of Reactions:
Oxidation: 2,2’-((3-Methoxyphenyl)azanediyl)diethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
2,2’-((3-Methoxyphenyl)azanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-((3-Methoxyphenyl)azanediyl)diethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and altering their activity. This interaction can lead to changes in cellular pathways and biochemical processes .
Comparison with Similar Compounds
- 2,2’-((4-Methoxyphenyl)azanediyl)diethanol
- 2,2’-((3-Hydroxyphenyl)azanediyl)diethanol
- 2,2’-((3-Methylphenyl)azanediyl)diethanol
Comparison: 2,2’-((3-Methoxyphenyl)azanediyl)diethanol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-3-methoxyanilino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-15-11-4-2-3-10(9-11)12(5-7-13)6-8-14/h2-4,9,13-14H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMIFVQDRQPFPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370137 |
Source
|
Record name | 2,2'-[(3-Methoxyphenyl)azanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17126-75-9 |
Source
|
Record name | 2,2'-[(3-Methoxyphenyl)azanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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